molecular formula C17H17N5OS B14095011 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14095011
M. Wt: 339.4 g/mol
InChI Key: LTZHKAZKWBGXOT-UHFFFAOYSA-N
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Description

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a thiazole ring, and a hexahydrocyclohepta[c]pyrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the pyridine and thiazole intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the complex structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyridine, thiazole, and pyrazole rings. Examples include:

    N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide analogs: Compounds with slight modifications to the structure, such as different substituents on the rings.

    Other heterocyclic compounds: Compounds with similar ring structures but different functional groups or linkages.

Uniqueness

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H17N5OS/c23-16(15-12-6-2-1-3-7-13(12)21-22-15)20-17-19-14(10-24-17)11-5-4-8-18-9-11/h4-5,8-10H,1-3,6-7H2,(H,21,22)(H,19,20,23)

InChI Key

LTZHKAZKWBGXOT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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